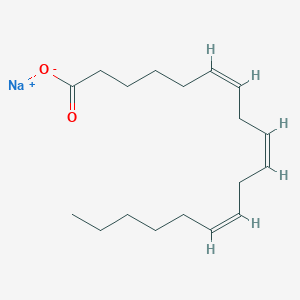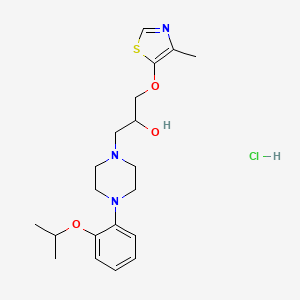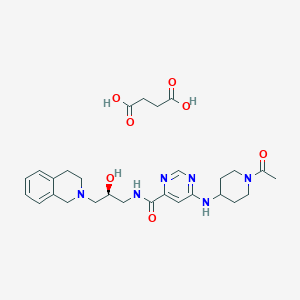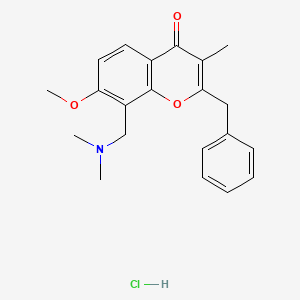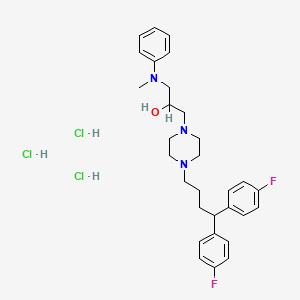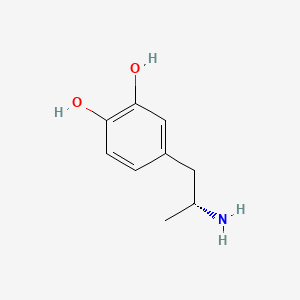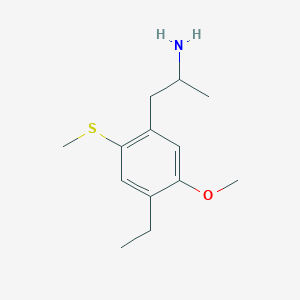![molecular formula C28H38N4O10 B12763293 Diaspartate de quinine [French] CAS No. 196225-33-9](/img/structure/B12763293.png)
Diaspartate de quinine [French]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diaspartate de quinine: is a compound that combines the properties of quinine, a well-known antimalarial agent, with aspartate, an amino acid. Quinine is derived from the bark of the cinchona tree and has been used for centuries to treat malaria. The combination with aspartate may enhance its biological activity and potentially offer new therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinine typically involves the extraction from the bark of the cinchona tree, followed by purification processes. For the preparation of Diaspartate de quinine, the quinine is reacted with aspartic acid under controlled conditions to form the desired compound. The reaction conditions often include specific pH levels, temperatures, and catalysts to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of Diaspartate de quinine involves large-scale extraction of quinine, followed by its reaction with aspartic acid in reactors designed for high efficiency and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
化学反应分析
Types of Reactions: Diaspartate de quinine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), often in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroquinine compounds .
科学研究应用
Diaspartate de quinine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Studied for its potential role in neurotransmitter regulation and neuroprotection.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes .
作用机制
The mechanism of action of Diaspartate de quinine involves its interaction with molecular targets such as DNA and enzymes. Quinine is known to interfere with the parasite’s ability to break down and digest hemoglobin, leading to its antimalarial effects. The addition of aspartate may enhance its binding affinity and specificity, potentially leading to more effective treatments .
相似化合物的比较
Quinine: The parent compound, primarily used for its antimalarial properties.
Quinidine: An isomer of quinine, used as an antiarrhythmic agent.
Chloroquine: A synthetic derivative of quinine, widely used as an antimalarial drug.
Amodiaquine: Another synthetic derivative, used for its antimalarial and anti-inflammatory properties .
Uniqueness: Diaspartate de quinine is unique due to its combination of quinine and aspartate, which may enhance its biological activity and offer new therapeutic applications. Its potential role in neurotransmitter regulation and neuroprotection sets it apart from other similar compounds .
属性
CAS 编号 |
196225-33-9 |
|---|---|
分子式 |
C28H38N4O10 |
分子量 |
590.6 g/mol |
IUPAC 名称 |
(2S)-2-aminobutanedioic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2.2C4H7NO4/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*5-2(4(8)9)1-3(6)7/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*2H,1,5H2,(H,6,7)(H,8,9)/t;2*2-/m.00/s1 |
InChI 键 |
XBVTUIUWKMJVKE-OTECBHTOSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


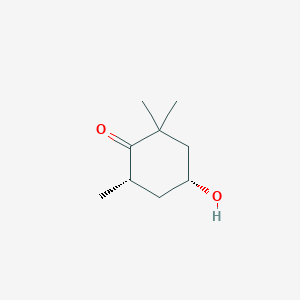
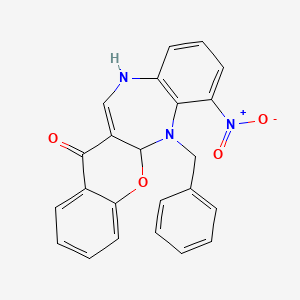
![13-ethyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12763235.png)
![4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12763239.png)

